molecular formula C22H18N2O B14631027 N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide CAS No. 55875-18-8

N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide

Cat. No.: B14631027
CAS No.: 55875-18-8
M. Wt: 326.4 g/mol
InChI Key: FOOBGINUBYBOAI-UHFFFAOYSA-N
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Description

N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole moiety, which consists of a benzene ring fused to a pyrrole ring. The compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methyl-3-phenyl-1H-indol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzamide group enhances its binding affinity to molecular targets, making it a potent inhibitor of tubulin polymerization compared to other indole derivatives .

Properties

CAS No.

55875-18-8

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

N-(1-methyl-3-phenylindol-2-yl)benzamide

InChI

InChI=1S/C22H18N2O/c1-24-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(24)23-22(25)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,25)

InChI Key

FOOBGINUBYBOAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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